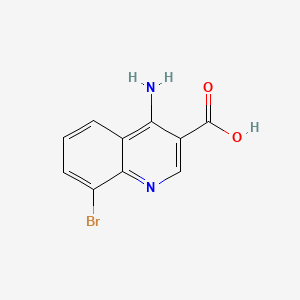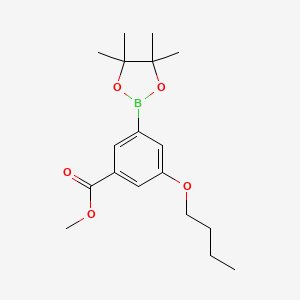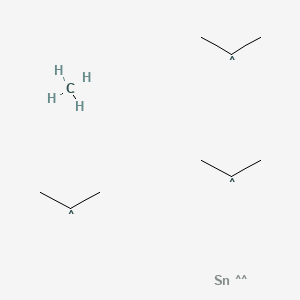
CID 102239995
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 102239995: is an organotin compound with the chemical formula C_12H_28Sn . It is a derivative of stannane, where three isopropyl groups and one methyl group are attached to the tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 102239995 can be synthesized through several methods. One common approach involves the reaction of methylstannane with isopropyl halides under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel , to facilitate the substitution of hydrogen atoms with isopropyl groups. The reaction is carried out in an inert atmosphere, often using argon or nitrogen , to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of trisisopropylmethylstannane involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through distillation or crystallization to ensure high purity and yield. Safety measures are crucial due to the potential toxicity of organotin compounds .
Chemical Reactions Analysis
Types of Reactions: CID 102239995 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form or .
Reduction: It can be reduced to form .
Substitution: It readily participates in substitution reactions with halogens or other organic groups
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as alkyl halides or aryl halides .
Major Products:
Tin oxides: and from oxidation.
Lower oxidation state tin compounds: from reduction.
Substituted organotin compounds: from substitution reactions
Scientific Research Applications
Chemistry: CID 102239995 is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organometallic compounds .
Biology and Medicine: In biological research, trisisopropylmethylstannane is studied for its potential use in drug delivery systems and as a biocidal agent due to its antimicrobial properties .
Industry: In the industrial sector, it is used in the production of polymers and coatings . Its ability to form stable bonds with organic molecules makes it valuable in the development of advanced materials .
Mechanism of Action
The mechanism by which trisisopropylmethylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with ligands , influencing the reactivity and stability of the compound. In biological systems, it can interact with enzymes and proteins , potentially disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
- Triethylstannane
- Triphenylstannane
- Tributylstannane
Comparison: CID 102239995 is unique due to the presence of three isopropyl groups, which provide steric hindrance and influence its reactivity compared to other organotin compounds. For example, triethylstannane and tributylstannane have different alkyl groups, affecting their solubility and reactivityTriphenylstannane has aromatic groups, which significantly alter its chemical properties and applications .
Properties
CAS No. |
19411-59-7 |
|---|---|
Molecular Formula |
C10H25Sn |
Molecular Weight |
264.02 |
IUPAC Name |
methane;propane;tin |
InChI |
InChI=1S/3C3H7.CH4.Sn/c3*1-3-2;;/h3*3H,1-2H3;1H4; |
InChI Key |
WGLBPKWQEVFAMR-UHFFFAOYSA-N |
SMILES |
C.C[CH]C.C[CH]C.C[CH]C.[Sn] |
Synonyms |
Trisisopropylmethylstannane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


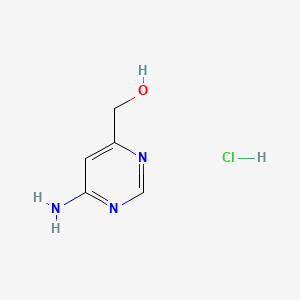
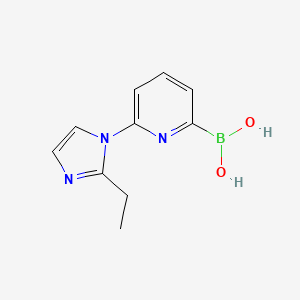

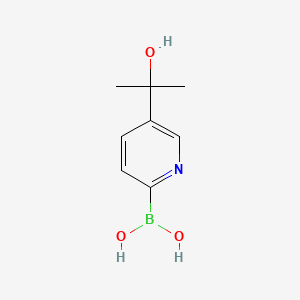



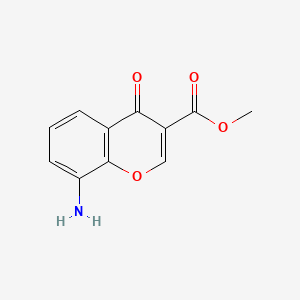
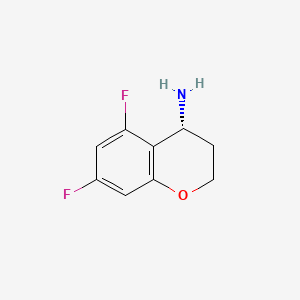
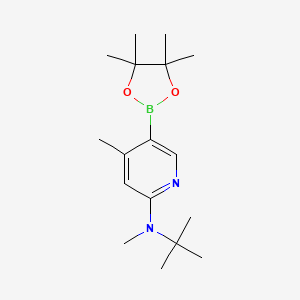
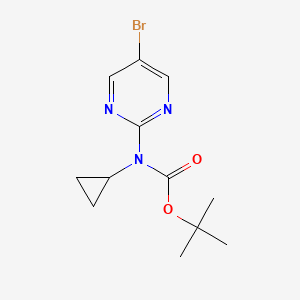
![2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B578804.png)
